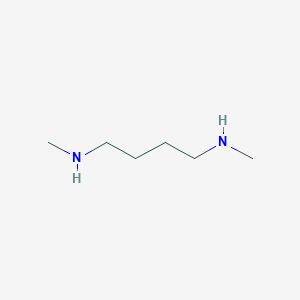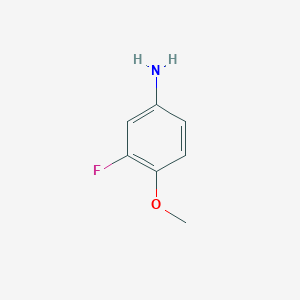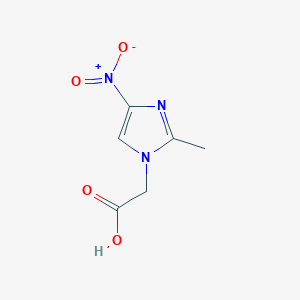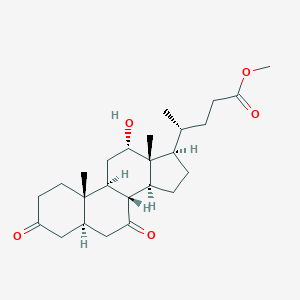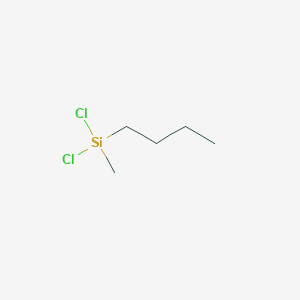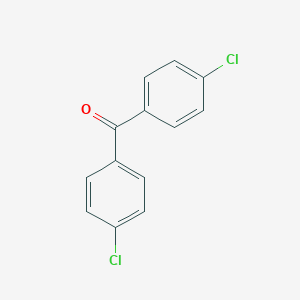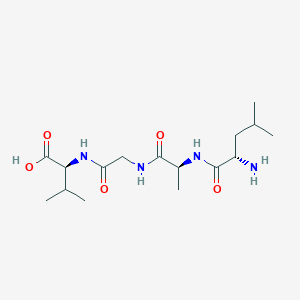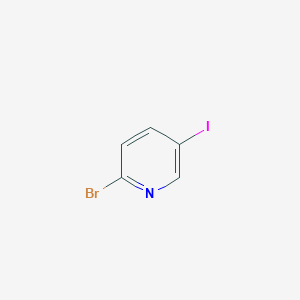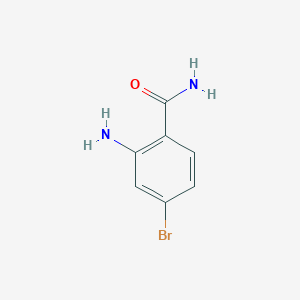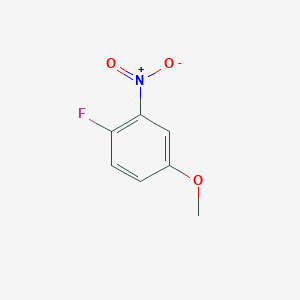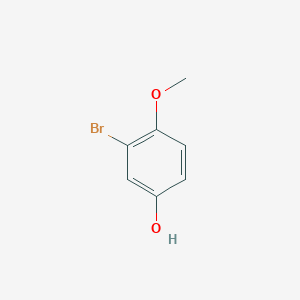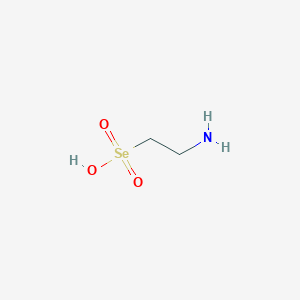
2-Aminoethaneselenonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethaneselenonic acid is a selenium-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as selenoethionine and has a molecular formula of C2H8NO2Se. It is a derivative of the amino acid glycine and contains a selenium atom in place of a sulfur atom.
Scientific Research Applications
2-Aminoethaneselenonic acid has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties, which makes it useful in studying oxidative stress and its effects on various biological systems. It has also been shown to have anti-inflammatory properties, which can be useful in studying the inflammatory response in various diseases. Additionally, it has been studied for its potential as a therapeutic agent in cancer treatment.
Mechanism Of Action
The mechanism of action of 2-Aminoethaneselenonic acid is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also work by inhibiting the expression of pro-inflammatory cytokines, which reduces the inflammatory response.
Biochemical And Physiological Effects
2-Aminoethaneselenonic acid has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce lipid peroxidation and DNA damage. Additionally, it has been shown to reduce inflammation in various animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Aminoethaneselenonic acid in lab experiments is its antioxidant properties. This makes it useful in studying oxidative stress and its effects on various biological systems. Additionally, it has been found to be relatively non-toxic, which makes it safe to use in lab experiments. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-Aminoethaneselenonic acid. One area of research is its potential as a therapeutic agent in cancer treatment. It has been shown to have anti-cancer properties in various cell lines, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of research is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Synthesis Methods
The synthesis of 2-Aminoethaneselenonic acid involves the reaction of glycine with sodium selenite. The reaction is carried out in an aqueous solution at a pH of 7-8. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of the product is typically around 60-70%.
properties
CAS RN |
16698-41-2 |
|---|---|
Product Name |
2-Aminoethaneselenonic acid |
Molecular Formula |
C2H7NO3Se |
Molecular Weight |
172.05 g/mol |
IUPAC Name |
2-aminoethaneselenonic acid |
InChI |
InChI=1S/C2H7NO3Se/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) |
InChI Key |
CCIFFQWCGIGQGI-UHFFFAOYSA-N |
SMILES |
C(C[Se](=O)(=O)O)N |
Canonical SMILES |
C(C[Se](=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




